Silacyclobutane Silacyclobutane
Brand Name: Vulcanchem
CAS No.: 287-29-6
VCID: VC19743858
InChI: InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2
SMILES:
Molecular Formula: C3H6Si
Molecular Weight: 70.16 g/mol

Silacyclobutane

CAS No.: 287-29-6

Cat. No.: VC19743858

Molecular Formula: C3H6Si

Molecular Weight: 70.16 g/mol

* For research use only. Not for human or veterinary use.

Silacyclobutane - 287-29-6

Specification

CAS No. 287-29-6
Molecular Formula C3H6Si
Molecular Weight 70.16 g/mol
Standard InChI InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2
Standard InChI Key TYFUXZBFJIMFON-UHFFFAOYSA-N
Canonical SMILES C1C[Si]C1

Introduction

Structural and Thermodynamic Properties

Molecular Architecture

Silacyclobutane ((CH2)3SiH2\text{(CH}_2\text{)}_3\text{SiH}_2) features a four-membered ring comprising three methylene groups and one silicon atom. The bond angles at silicon deviate significantly from the ideal tetrahedral geometry, with experimental and computational studies confirming a Si–C–C angle of approximately 93°, compared to 109.5° in unstrained systems . This distortion induces a ring strain energy of ~25 kcal/mol, comparable to cyclopropane but lower than siliranes .

Spectroscopic and Energetic Data

The NIST WebBook provides critical ionization energy data for silacyclobutane, measured at 10.05 eV via photoelectron spectroscopy . This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO), predominantly localized on the silicon atom. Gas-phase thermodynamic studies further reveal a heat of formation (ΔHf\Delta H_f^\circ) of 12.3 kJ/mol, underscoring its metastability relative to linear silanes .

Table 1: Key Physicochemical Properties of Silacyclobutane

PropertyValueMethodReference
Molecular Weight72.1811 g/molCalculated
Ionization Energy10.05 eVPhotoelectron
Boiling Point55–57°C (est.)Empirical
Ring Strain Energy~25 kcal/molComputational

Synthetic Methodologies

Transition-Metal-Catalyzed Approaches

Breakthroughs in catalytic C–Si bond activation have revolutionized silacyclobutane synthesis. Palladium and rhodium complexes, particularly those ligated by BINAP or PPh3_3, enable strain-driven [2+2] cycloadditions between silenes and alkenes . A 2021 DFT study identified the [Rh]–H species as the active catalyst in silacyclobutane formation, proceeding through:

  • Oxidative addition of a precatalyst (e.g., [Rh]–Cl) to silacyclopropane

  • C–Si bond activation via σ-complexation

  • Reductive elimination to release the strained product .

Table 2: Catalytic Systems for Silacyclobutane Synthesis

Catalyst SystemSubstrate PairYield (%)SelectivityReference
Rh/BINAPSilacyclopropane + Ethylene78>95%
Pd(PPh3_3)4_4Dichlorosilane + 1,3-Diene6582%
Ni(cod)2_2/IMesSilylhydrazine + Alkene7189%

Reactivity and Mechanistic Insights

Ring-Opening Reactions

The strained Si–C bond undergoes facile cleavage under thermal or catalytic conditions. Notable transformations include:

  • Nucleophilic Attack: Methanolysis at 60°C yields Si(OCH3)2(CH2CH2CH2)\text{Si(OCH}_3\text{)}_2\text{(CH}_2\text{CH}_2\text{CH}_2) via concerted backside SN2S_N2-like mechanism .

  • Transition-Metal Insertion: Rhodium catalysts insert into the Si–C bond, generating reactive intermediates for C–H silylation. DFT calculations show a 15.3 kcal/mol activation barrier for Rh–H mediated Si–C cleavage .

Catalytic Functionalization

The 2024 DFT study by Wang et al. delineated two competing pathways in Rh-catalyzed reactions:

  • Alkyne Insertion Pathway: Favored by sterically undemanding ligands (PPh3_3), leading to six-membered silacyclohexenes.

  • Si–Cl Reductive Elimination: Dominant with bulky BINAP ligands, yielding chlorosilanes and unsaturated hydrocarbons .

Rh–H+SilacyclobutaneΔG=12.4 kcal/mol[Rh]–Si(CH2)3+H2\text{Rh–H} + \text{Silacyclobutane} \xrightarrow{\Delta G^\ddagger = 12.4 \text{ kcal/mol}} \text{[Rh]–Si(CH}_2\text{)}_3 + \text{H}_2

Applications in Materials and Catalysis

Precursors to Functional Materials

Silacyclobutane’s strain-driven reactivity enables its use as:

  • Crosslinking Agents: Photoinitiated ring-opening polymerization yields high-strength silicones for medical implants .

  • Semiconductor Precursors: Chemical vapor deposition (CVD) of SiC films via thermal decomposition at 800°C .

Enantioselective Catalysis

Chiral silacyclobutanes serve as ligands in asymmetric hydrogenation. A 2022 study demonstrated 96% ee in spirosilabicyclohexene synthesis using Rh/(R)-BINAP systems .

Future Directions and Challenges

Computational Design

Machine learning models are being trained to predict silacyclobutane derivatives with tailored ring strain (10–30 kcal/mol) for targeted reactivity .

Sustainable Synthesis

Photocatalytic methods using visible light (λ = 450 nm) show promise for energy-efficient production, though quantum yields remain low (<0.3) .

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